3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Overview
Description
“3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine” is a heterocyclic compound. It’s a part of the pyrazolo[3,4-b]pyridine derivatives which have been synthesized and evaluated as TRK inhibitors .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular formula of “3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine” is C11H8ClN5O and it has a molecular weight of 261.67 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include scaffold hopping and computer-aided drug design . The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline involves a sequential opening/closing cascade reaction .Scientific Research Applications
1. Synthesis and Biological Activity
Pyrazolo[1,5-a]pyrimidines and their derivatives, including compounds structurally related to 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine, have been synthesized and evaluated for various biological activities. Notably, these compounds have demonstrated promising antimicrobial, anti-inflammatory, and analgesic activities. They have been found effective against both gram-positive and gram-negative bacteria, indicating their potential as therapeutic agents (Zaki et al., 2016).
2. Chemical Transformations and Applications
The compound's derivatives have been involved in chemical transformations leading to the creation of novel heterocyclic structures with potential biological and pharmacological applications. For instance, transformations of pyrimidines into pyrazoles have been explored, highlighting the compound's role in the synthesis of new molecular structures with varying biological activities (Biffin et al., 1968).
3. Anticancer and Antimicrobial Potentials
Several studies have synthesized and tested pyrazolo[1,5-a]pyrimidine analogs for their anti-inflammatory and anti-cancer activities. These studies reveal the compound's potential in contributing to the treatment of various diseases, indicating its significance in medicinal chemistry (Kaping et al., 2016).
Future Directions
The pyrazolo[3,4-b]pyridine derivatives, including “3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine”, have potential for further exploration due to their inhibitory activity against TRKA . They could be important for the treatment of cancers caused by the continuous activation and overexpression of TRKs .
properties
IUPAC Name |
3-(5-chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c1-18-11-8(12)5-14-10(16-11)7-4-15-17-3-2-13-6-9(7)17/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWXPJSHZGILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)C2=C3C=NC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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